molecular formula C15H15N3O3S B5280870 N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B5280870
M. Wt: 317.4 g/mol
InChI Key: DZHRDBNQEYOOEJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. Thiazole rings are known for their presence in various biologically active molecules, contributing to the compound’s potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and tetrahydrofuran groups. One common method includes the reaction of 2-aminothiazole with a phenyl isocyanate derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is unique due to its combination of a thiazole ring, phenyl group, and tetrahydrofuran moiety.

Properties

IUPAC Name

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(18-15-16-6-8-22-15)10-3-1-4-11(9-10)17-14(20)12-5-2-7-21-12/h1,3-4,6,8-9,12H,2,5,7H2,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRDBNQEYOOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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